molecular formula C17H11F3N4S B3035798 4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-46-5

4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Katalognummer B3035798
CAS-Nummer: 338420-46-5
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: RRJDNWFCIYUQJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class, which has been extensively studied for its potential pharmacological properties. Research has shown that various substitutions on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold can lead to compounds with significant biological activity, including acting as adenosine receptor antagonists with potential antidepressant effects , and as selective antagonists for different adenosine receptor subtypes .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves the modification of the quinoxaline core and the addition of various substituents that can influence the compound's binding affinity and selectivity to different receptors. For instance, the introduction of a trifluoromethyl group in the 1-position and an amino group in the 4-position has been shown to yield compounds with high affinity for adenosine A1 and A2 receptors . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives has been explored, revealing that different substituents can yield selective A1 or A3 antagonists .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is crucial for their interaction with adenosine receptors. Crystal structure analysis of related compounds has shown that the triazoloquinoxaline moiety tends to be planar, which may facilitate stacking interactions with the aromatic amino acids in the binding site of the receptors . The presence of substituents like the benzylsulfanyl group can introduce additional interactions, such as hydrogen bonding or hydrophobic contacts, which can further modulate the binding affinity and selectivity of the compound.

Chemical Reactions Analysis

The reactivity of the [1,2,4]triazolo[4,3-a]quinoxaline core can be exploited to generate a variety of derivatives with different biological activities. For example, the condensation of 6-benzoyl-3-amino-2-imino-2,3-dihydrothiazolo[4,5-b]quinoxaline with different reagents can lead to the formation of Schiff bases, N-formyl derivatives, and triazolo-thiazoloquinoxaline derivatives, each with distinct chemical properties and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The introduction of groups like the trifluoromethyl or benzylsulfanyl may affect the lipophilicity of the compound, which in turn can influence its ability to cross biological membranes and reach its target receptors .

Wissenschaftliche Forschungsanwendungen

Antidepressant Potential

  • Potential as Rapid-Onset Antidepressants: Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, closely related to the chemical , have shown promise as rapid-acting antidepressant agents. They exhibited significant activity in the Porsolt's behavioral despair model in rats, suggesting potential therapeutic benefits as novel antidepressants (Sarges et al., 1990).

Receptor Binding Studies

  • Adenosine Receptor Antagonists: These compounds, including variations of the triazoloquinoxaline structure, have shown high affinity and selectivity for adenosine A1 and A2 receptors. This property is significant for developing treatments targeting these receptors (Biagi et al., 1998).
  • Benzodiazepine Receptor Binding: Certain derivatives of triazoloquinoxaline have demonstrated affinity towards benzodiazepine receptors, a notable finding for the development of new therapeutic agents affecting the central nervous system (Colotta et al., 1997).

Anticonvulsant Activity

  • Potential as Anticonvulsants: Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, akin to the compound , have been synthesized and shown promising results as anticonvulsants, indicating their potential use in treating seizures (Wagle et al., 2009).

Antimicrobial Properties

  • Antimicrobial and Antifungal Agents: Several derivatives of triazoloquinoxaline exhibited significant antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial therapies (Badran et al., 2003).

Antitubercular Activity

  • Efficacy Against Tuberculosis: A series of triazoloquinoxalines were synthesized and tested for their antitubercular properties. Certain compounds in this series were found to be particularly effective against tuberculosis (Sekhar et al., 2011).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For instance, quinoxaline has been used in the design and development of numerous bioactive molecules .

Zukünftige Richtungen

The future directions for research on a compound like “4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” would likely depend on its potential applications. For instance, quinoxaline has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials , suggesting potential future directions in these areas.

Eigenschaften

IUPAC Name

4-benzylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4S/c18-17(19,20)16-23-22-14-15(25-10-11-6-2-1-3-7-11)21-12-8-4-5-9-13(12)24(14)16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJDNWFCIYUQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142619
Record name 4-[(Phenylmethyl)thio]-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

CAS RN

338420-46-5
Record name 4-[(Phenylmethyl)thio]-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Phenylmethyl)thio]-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 3
4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 4
4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 5
4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 6
4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.